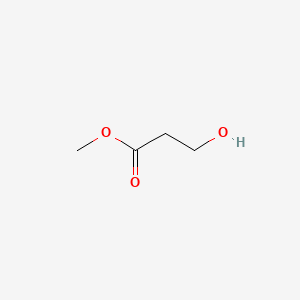

Methyl 3-hydroxypropanoate

描述

属性

IUPAC Name |

methyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGLEPQPVDUSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210454 | |

| Record name | Propanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-41-3 | |

| Record name | Propanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxypropanoate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxypropanoate is a versatile organic compound featuring both a hydroxyl and a methyl ester functional group.[1] This bifunctionality makes it a valuable building block in various chemical syntheses, from the creation of pharmaceutical intermediates to its application as a linker in Proteolysis Targeting Chimeras (PROTACs).[2][3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [2][4][5][6] |

| Molecular Weight | 104.10 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5][7] |

| CAS Number | 6149-41-3 | [2][4][5][8] |

| SMILES | COC(=O)CCO | [5][6][7] |

| InChI | InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 | [5][7] |

| InChIKey | RVGLEPQPVDUSOJ-UHFFFAOYSA-N | [5][7] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Boiling Point | ~179-180.5 °C at 760 mmHg (Predicted) | [5][9] |

| Melting Point | 147-148 °C (in benzene/cyclohexane) | [9] |

| Density | ~1.089 - 1.105 g/cm³ | [5][9] |

| Flash Point | 72.6 °C | [5][9] |

| Vapor Pressure | 0.263 mmHg at 25°C | [9] |

| Solubility | Soluble in water (477 g/L at 25°C) and most organic solvents | [1][9] |

| pKa | 13.89 ± 0.10 (Predicted) | [9] |

| Refractive Index | 1.4300 | [9] |

Chemical Structure and Visualization

This compound, also known as methyl hydracrylate, possesses a linear three-carbon backbone.[5][7] A hydroxyl group is attached to the C3 position, and a methyl ester group is at the C1 position. This structure allows it to participate in a wide array of chemical reactions, including esterification, oxidation, and etherification.[2]

Caption: 2D structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application. Below are protocols derived from cited literature.

This method provides a high yield of this compound through the acid-catalyzed ring-opening of β-propiolactone.[4]

Materials:

-

Oxetan-2-one (β-propiolactone)

-

Methanol (B129727) (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

Procedure:

-

A solution of methanol (300 mL) and sulfuric acid (5.6 mL, 104 mmol) is cooled to 0°C with stirring.[4]

-

Oxetan-2-one (22 mL, 350 mmol) is added dropwise to the cooled solution.[4]

-

The reaction mixture is stirred for 18 hours.[4]

-

The reaction is then re-cooled to 10°C, and sodium bicarbonate (18.1 g, 215 mmol) is added portionwise until the pH reaches 7.[4]

-

The resulting suspension is stirred at room temperature for 30 minutes.[4]

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.[4]

-

The residue is diluted with DCM and filtered a second time.[4]

-

The final filtrate is evaporated to dryness to yield this compound as a colorless liquid (yield: 35 g, 97%).[4]

Caption: Workflow for synthesis from Oxetan-2-one.

This method utilizes a ruthenium-based catalytic system to produce this compound from dimethyl malonate.[5]

Catalytic System:

-

Ruthenium acetylacetonate (B107027) (Ru(acac)₃)

-

o-diphenylphosphinoaniline ligand

Procedure Summary: The synthesis involves the catalytic hydrogenation of dimethyl malonate. Key reaction conditions that were optimized include ligand structure and dosage, reaction temperature, time, and solvent choice to maximize the conversion of dimethyl malonate and the selectivity for this compound.[5] Under optimal conditions, this homogeneous catalyst system demonstrates significant catalytic effects.[5]

Gas chromatography is a standard method for monitoring the progress of synthesis reactions and assessing the purity of the final product.

Example GC Conditions for a Related Compound (Methyl 2-fluoro-3-hydroxypropanoate):

-

Column: DB-wax (30 m × 0.32 mm × 0.5 μm)[10]

-

Detector: Flame Ionization Detector (FID)[10]

-

Temperatures:

-

Oven Program:

-

Carrier Gas: Nitrogen at 1 mL/min[10]

-

Injection Volume: 1 µL with a 50:1 split ratio[10]

Applications in Drug Development and Organic Synthesis

This compound serves as a critical intermediate in several areas of chemical science.

-

PROTAC Linkers: It is employed as an alkyl/ether-based PROTAC linker.[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[3] The structure of this compound is well-suited for constructing the linker component that connects the target-binding ligand and the E3 ligase ligand.[2][3]

-

Chemical Intermediate: It is a key product in the oxidative esterification of 1,3-propanediol.[5] Furthermore, it is a precursor for the synthesis of 3-hydroxypropionic acid and its derivatives, which are used in the production of various chemicals, including acrylic acid.[11]

References

- 1. CAS 6149-41-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6149-41-3 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. Propanoic acid, 3-hydroxy-, methyl ester | C4H8O3 | CID 80252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. File:Methyl-3-hydroxypropanoate-2D-structure.svg - Wikimedia Commons [commons.wikimedia.org]

- 9. This compound [chembk.com]

- 10. tandfonline.com [tandfonline.com]

- 11. US20210292267A1 - Production and separation of 3-hydroxypropionic acid - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Methyl 3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypropanoate (CAS No. 6149-41-3) is an organic ester with the chemical formula C4H8O3.[1][2] It serves as a valuable building block in various chemical syntheses. Understanding its physical properties is paramount for its effective use in research and development, particularly in designing experimental conditions, purification processes, and formulation strategies. This document provides a comprehensive overview of the key physical characteristics of this compound, supported by standard experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and provide a quantitative profile of the compound under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C4H8O3 | [1][2] |

| Molecular Weight | 104.10 g/mol | [1][3] |

| Appearance | Colourless Oil / Liquid | [2][4] |

| Boiling Point | 179 - 180.5 °C (at 760 mmHg) | [1][2][5] |

| Density | 1.089 - 1.105 g/cm³ | [1][2] |

| Refractive Index (n_D) | 1.4300 | [2][6] |

| Flash Point | 72.6 °C | [1][5][6] |

| Solubility | Soluble in Chloroform, Methanol, Water, and most organic solvents. | [2][6] |

| Storage Temperature | 2-8°C, Sealed in a dry environment. | [2][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for its determination using a small sample size.[8]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil or paraffin)

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.[9]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a Thiele tube containing heating oil, ensuring the heat is distributed uniformly by convection.

-

The Thiele tube is heated gently at its side arm.[8]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates the vapor pressure of the liquid has exceeded the external pressure.[9]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a glass flask with a precisely known volume, is used for accurate density measurements of liquids.[2][10]

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary hole

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (M_empty).[2][5]

-

The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water emerging from the capillary is carefully wiped off. The pycnometer is then reweighed (M_water).

-

The mass of the water is calculated: Mass_water = M_water - M_empty.

-

The exact volume of the pycnometer at that temperature is calculated using the known density of water: V = Mass_water / Density_water.[10]

-

The pycnometer is emptied, dried completely, and then filled with this compound.

-

The stopper is inserted, excess liquid is wiped away, and the filled pycnometer is weighed to find its mass (M_sample).[5]

-

The mass of the this compound sample is calculated: Mass_sample = M_sample - M_empty.

-

The density of the sample is then calculated using the formula: Density_sample = Mass_sample / V.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid compounds. The Abbe refractometer is the standard instrument for this measurement.[3][4]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Soft lens tissue

-

Calibration liquid (e.g., distilled water)

Procedure:

-

Turn on the refractometer's light source and the circulating water bath to bring the prisms to a constant, standard temperature (e.g., 20°C).[11]

-

Open the hinged prisms of the refractometer. Using a soft tissue and a suitable solvent (like ethanol (B145695) or acetone), carefully clean the surfaces of both the measuring and illuminating prisms, then allow them to dry completely.[12]

-

Place a few drops of the this compound sample onto the surface of the measuring (lower) prism.[13]

-

Gently close the prisms together. The liquid should spread to form a thin, uniform film.

-

Look through the eyepiece. A split field of view (light and dark) will be visible.

-

Turn the coarse and fine adjustment knobs to move the boundary line between the light and dark areas so that it is precisely on the center of the crosshairs.[3]

-

If a colored fringe is observed at the boundary, adjust the compensator dial until the boundary becomes a sharp, achromatic line.[13]

-

Press the switch to illuminate the internal scale and read the refractive index value directly from the scale where the crosshairs intersect.[11]

Logical Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical sample such as this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Measuring Density Using Pycnometry - Genspark [genspark.ai]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. ised-isde.canada.ca [ised-isde.canada.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 12. scribd.com [scribd.com]

- 13. davjalandhar.com [davjalandhar.com]

Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-hydroxypropanoate, a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₈O₃, with a molecular weight of 104.10 g/mol .[1][2] Spectroscopic analysis confirms the structure, which consists of a methyl ester and a primary alcohol functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits three distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.88 | Triplet | 2H | -CH₂- (adjacent to -OH) |

| ~3.71 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~2.57 | Triplet | 2H | -CH₂- (adjacent to C=O) |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum displays four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester carbonyl) |

| ~59 | -CH₂- (adjacent to -OH) |

| ~52 | -OCH₃ (methyl ester) |

| ~38 | -CH₂- (adjacent to C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 104 | Moderate | [M]⁺ (Molecular Ion) |

| 73 | High | [M - OCH₃]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 45 | High | [CH₂CH₂OH]⁺ |

| 31 | High | [OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[3][4]

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

A standard single-pulse experiment is typically used.[3]

-

A relaxation delay of 1-5 seconds is employed between pulses to ensure full relaxation of the protons.

-

Data is acquired and processed using appropriate software to obtain the spectrum.

¹³C NMR Acquisition:

-

A higher concentration of the sample (50-100 mg) is often required due to the low natural abundance of the ¹³C isotope.[5]

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

FTIR Analysis:

-

The prepared sample is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty salt plates is recorded.

-

The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound then enters the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

References

In-Depth Technical Guide: Methyl 3-hydroxypropanoate (CAS 6149-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypropanoate, with the CAS number 6149-41-3, is a bifunctional organic compound containing both a hydroxyl and a methyl ester group.[1] This colorless to pale yellow liquid, characterized by a fruity odor, serves as a versatile building block in organic synthesis.[1] Its utility is particularly prominent in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the synthesis of more complex molecules.[1] Notably, it is frequently employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics designed to induce the degradation of specific target proteins.[1][2]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 6149-41-3 | [1][3][4] |

| Molecular Formula | C4H8O3 | [1][4][5] |

| Molecular Weight | 104.10 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Odor | Fruity | [1] |

| Boiling Point | 180.5 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.089 g/cm³ | [5] |

| Flash Point | 72.6 °C | [5] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage Temperature | 2-8°C, Sealed in a dry place | [7][8] |

| SMILES | COC(=O)CCO | [1][5] |

| InChI | InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 | [1][7] |

| InChIKey | RVGLEPQPVDUSOJ-UHFFFAOYSA-N | [7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.89 | t | -CH₂-OH |

| 3.72 | s | -OCH₃ |

| 2.58 | t | -CH₂-C=O |

| 2.41-2.45 | m | -OH |

Solvent: CDCl₃, Frequency: 500 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| 2955, 2885 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1200 | Strong | C-O stretch (ester) |

| 1070 | Medium | C-O stretch (alcohol) |

Mass Spectrometry

| m/z | Relative Intensity | Possible Fragment |

| 104 | [M]⁺ | Molecular Ion |

| 73 | High | [M - OCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 45 | High | [CH₂CH₂OH]⁺ |

| 43 | Moderate | [CH₂C=O]⁺ |

| 31 | High | [OCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed ring-opening of β-propiolactone with methanol (B129727).

Materials:

-

β-propiolactone

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirred solution of methanol (300 mL) in a round-bottom flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid (5.6 mL, 104 mmol).

-

To this acidic methanol solution, add β-propiolactone (22 mL, 350 mmol) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at room temperature for 18 hours.

-

After 18 hours, cool the reaction mixture to 10°C and carefully add sodium bicarbonate (18.1 g, 215 mmol) portion-wise until the pH of the solution is neutral (pH ≈ 7).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Filter the mixture to remove the solid precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dilute the residue with dichloromethane (DCM) and filter again to remove any remaining solids.

-

Evaporate the solvent from the final filtrate to yield this compound as a colorless liquid.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for polar analytes (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 30-200 amu.

Sample Preparation:

-

Dilute a small amount of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Applications in Drug Development

The primary application of this compound in modern drug development is as a versatile linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker component of a PROTAC, for which this compound can serve as a foundational element, is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process.

Visualizations

Synthesis Workflow

Caption: A workflow diagram for the synthesis of this compound.

PROTAC Mechanism of Action

Caption: The general mechanism of action for a PROTAC.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Propiolactone, its application and assay methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 6149-41-3 [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-hydroxypropanoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypropanoate (CAS 6149-41-3), also known as methyl hydracrylate, is a versatile bifunctional molecule featuring both a hydroxyl and a methyl ester group. This structure makes it a valuable building block in organic synthesis, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). While its modern applications are well-documented, its historical discovery is rooted in the foundational period of organic chemistry. This guide provides an in-depth exploration of the history, discovery, and, most critically, the key synthetic methodologies for this compound. It includes detailed experimental protocols, comparative data on synthetic routes, and graphical representations of reaction pathways to serve as a comprehensive resource for researchers.

Discovery and History

Pinpointing the exact first synthesis of this compound is challenging due to the nascent state of chemical literature documentation in the 19th century. However, the intellectual groundwork for its creation was laid by prominent chemists of the era. The parent molecule, 3-hydroxypropionic acid (hydracrylic acid), was studied in the context of its isomer, lactic acid (2-hydroxypropionic acid). The work of chemists like Charles-Adolphe Wurtz on glycols and aldol (B89426) reactions in the 1850s and 1860s established the fundamental chemistry of β-hydroxy carbonyl compounds.

The Reformatsky reaction, discovered by Sergey Reformatsky in 1887, provided a general method for synthesizing β-hydroxy esters, making compounds like this compound accessible.[1][2] It is highly probable that the compound was first synthesized during this period of extensive exploration into esterification and the chemistry of hydroxy acids, though a specific publication detailing its initial isolation and characterization remains obscure. The synonym "methyl hydracrylate" is indicative of this historical lineage.

In the modern era, interest in this compound has been revitalized by its utility as a linker molecule in the development of PROTACs, which are novel therapeutics designed to induce the degradation of specific target proteins.[3]

Chemical Properties and Characterization

This compound is a colorless to light yellow liquid with the following key properties:

| Property | Value | Reference |

| CAS Number | 6149-41-3 | [4] |

| Molecular Formula | C₄H₈O₃ | [4] |

| Molecular Weight | 104.10 g/mol | [4] |

| Boiling Point | 180.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.089 g/cm³ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A representative ¹H NMR spectrum shows characteristic peaks for the different proton environments in the molecule.

-

¹H NMR (500 MHz, CDCl₃): δ 3.89 (t, 2H), 3.72 (s, 3H), 2.58 (t, 2H), 2.41-2.45 (m, 1H).[5]

Modern Synthetic Routes

Several efficient methods for the synthesis of this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. The primary routes are summarized below.

Overview of Synthetic Methods

| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |

| Ring-Opening of β-Propiolactone | β-Propiolactone, Methanol (B129727) | Sulfuric Acid (H₂SO₄) | ~97% | High yield, simple procedure. | β-Propiolactone is a carcinogen. |

| Hydroesterification of Ethylene (B1197577) Oxide | Ethylene Oxide, Carbon Monoxide, Methanol | Dicobalt Octacarbonyl (Co₂(CO)₈) | 87-91% | Utilizes simple, readily available feedstocks. | Requires handling of toxic CO gas and high pressures. |

| Catalytic Hydrogenation of Dimethyl Malonate | Dimethyl Malonate | Ruthenium or Copper-based catalysts | Variable | Can be a step in a larger process from malonates. | Often requires high pressure and temperature; may produce byproducts. |

| Oxidative Esterification of 1,3-Propanediol | 1,3-Propanediol, Methanol | Gold-Palladium (Au-Pd) catalysts | High selectivity | Can utilize bio-based 1,3-propanediol. | Requires specialized noble metal catalysts. |

Detailed Experimental Protocols

This method is one of the most straightforward and highest-yielding laboratory preparations.

Reaction: Oxetan-2-one + Methanol --(H₂SO₄)--> this compound

Procedure:

-

A solution of methanol (300 mL) is cooled to 0°C in an ice bath.

-

Concentrated sulfuric acid (5.6 mL, 104 mmol) is added slowly to the stirred methanol.

-

Oxetan-2-one (22 mL, 350 mmol) is added dropwise to the acidic methanol solution, maintaining the temperature at 0°C.[5]

-

The reaction mixture is stirred for 18 hours, allowing it to slowly warm to room temperature.

-

After 18 hours, the reaction is re-cooled to 10°C.

-

Sodium bicarbonate (18.1 g, 215 mmol) is added portionwise until the pH of the solution is neutral (pH ≈ 7).[5]

-

The resulting suspension is stirred at room temperature for 30 minutes to ensure complete neutralization.

-

The mixture is filtered to remove the precipitated salts.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.

-

The residue is diluted with dichloromethane (B109758) (DCM) and filtered a second time to remove any remaining salts.

-

The final filtrate is evaporated to dryness under reduced pressure to afford this compound as a colorless liquid (35 g, 97% yield).[5]

Diagram of Experimental Workflow:

This industrial-relevant method uses basic chemical feedstocks.

Reaction: Ethylene Oxide + CO + Methanol --(Co₂(CO)₈)--> this compound

General Protocol Outline:

-

A high-pressure reactor (e.g., a 100-mL stainless steel autoclave) is charged with the solvent (methanol), the catalyst (dicobalt octacarbonyl, Co₂(CO)₈), and a ligand (e.g., 3-hydroxypyridine).

-

The reactor is sealed, purged, and then pressurized with carbon monoxide (CO).

-

Ethylene oxide is introduced into the reactor.

-

The mixture is heated to the reaction temperature (e.g., 70°C) and stirred.[6]

-

The reaction is maintained at a constant pressure (e.g., 7 MPa) for a set duration (e.g., 4 hours).[6]

-

After cooling and depressurization, the product is isolated and purified, typically by distillation.

-

Optimal reported conditions can achieve yields in the range of 87.3%-91.4%.[6]

Diagram of Synthesis Pathway:

Biological Pathways and Applications

This compound itself is not a central metabolite in biological signaling pathways. Its significance lies in its precursor, 3-hydroxypropionic acid (3-HP), which is a key platform chemical that can be produced through microbial fermentation from renewable resources like glycerol. Genetically engineered microorganisms, such as E. coli and Klebsiella pneumoniae, have been developed to produce 3-HP via various metabolic routes, including the malonyl-CoA pathway.

The primary application for researchers and drug development professionals is the use of this compound as a versatile linker in the synthesis of PROTACs . Its linear three-carbon backbone with hydroxyl and ester functionalities at opposite ends allows for the covalent attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, bringing the two into proximity to trigger the degradation of the target protein.[3]

Diagram of PROTAC Logic:

Conclusion

This compound, a compound with historical roots in the foundational era of organic synthesis, has emerged as a crucial component in modern pharmaceutical research. While its initial discovery is not precisely documented, the principles established by 19th-century chemists paved the way for its synthesis. Today, efficient and high-yield synthetic routes, such as the ring-opening of β-propiolactone and the hydroesterification of ethylene oxide, provide ready access to this valuable building block. Its role as a linker in PROTAC technology highlights its importance and ensures continued interest from the scientific community. This guide provides the necessary historical context, practical synthetic protocols, and application-based knowledge to support researchers in their work with this versatile molecule.

References

- 1. Reformatsky Reaction | Thermo Fisher Scientific - CH [thermofisher.com]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Natural Occurrence of 3-Hydroxypropionic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of biofuels, bioplastics, and specialty chemicals. While the microbial production of 3-HP has been extensively studied, the natural occurrence and biosynthesis of its corresponding esters are less understood. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3-hydroxypropionic acid esters, focusing on their presence in microbial systems. Due to a significant lack of documented evidence for their natural occurrence in plants and animals, this guide will primarily focus on microbial sources and provide inferred pathways and generalized methodologies for their study in other biological systems.

Natural Occurrence in Microbial Systems

The primary documented instance of the natural production of a 3-hydroxypropionic acid ester is that of ethyl 3-hydroxypropionate (B73278) by the bacterium Acetobacter lovaniensis .

Ethyl 3-Hydroxypropionate from Acetobacter lovaniensis

A. lovaniensis has been shown to produce ethyl 3-hydroxypropionate under specific culture conditions. The production is linked to a metabolic shift influenced by the concentration of phosphate (B84403) in the growth medium.

Table 1: Production of Ethyl 3-Hydroxypropionate by Acetobacter lovaniensis

| Parameter | Condition/Observation | Source |

| Organism | Acetobacter lovaniensis | [1] |

| Product | Ethyl 3-hydroxypropionate | [1] |

| Key Culture Condition | High phosphate concentration (> 1 g/L) | [1] |

| Proposed Biosynthesis | Esterification of 3-hydroxypropionic acid with ethanol, both produced by the bacterium. | [1] |

Biosynthetic Pathways

Biosynthesis of Ethyl 3-Hydroxypropionate in Acetobacter lovaniensis

While the precise enzymatic steps for the esterification of 3-HP in A. lovaniensis have not been fully elucidated, a plausible pathway can be inferred from the information available in patent literature[1]. The proposed pathway involves the endogenous production of both 3-hydroxypropionic acid and ethanol, followed by an esterification reaction.

Caption: Proposed biosynthesis of ethyl 3-hydroxypropionate in Acetobacter lovaniensis.

Inferred Biosynthesis in Plants

The natural occurrence of 3-hydroxypropionic acid esters in plants has not been documented. However, based on the known biosynthesis of other volatile esters in fruits, a hypothetical pathway can be proposed[2][3][4]. This would likely involve the activity of alcohol acyltransferases (AATs), which are responsible for the final step in the synthesis of many fruit esters.

Caption: Inferred biosynthetic pathway of 3-HP esters in plants.

Experimental Protocols

General Workflow for Analysis

Caption: General workflow for the analysis of 3-HP esters.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common and sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices.

Materials:

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa.

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Internal standard (e.g., a stable isotope-labeled version of the target ester or a compound with similar chemical properties).

-

Sodium chloride.

Procedure (Generalized):

-

Sample Preparation:

-

For liquid samples (e.g., microbial culture supernatant, fermented beverage): Place a defined volume (e.g., 5 mL) into a headspace vial.

-

For solid samples (e.g., plant tissue): Homogenize a known weight of the sample and place it into a headspace vial.

-

-

Internal Standard and Salt Addition: Add a known amount of internal standard to each sample. Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes.

-

Incubation and Extraction:

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 min) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 min) at the same temperature.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption (e.g., at 250°C for 5 min).

-

Run the GC-MS analysis with an appropriate temperature program and mass spectrometer settings for the detection and identification of the target esters.

-

-

Quantification:

-

Identify the target ester based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the ester by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

-

Challenges and Future Directions

The study of the natural occurrence of 3-hydroxypropionic acid esters is still in its infancy. Key challenges and future research directions include:

-

Screening of Diverse Natural Sources: A systematic screening of a wide range of microorganisms, plants, and animals is necessary to identify new natural sources of these esters.

-

Elucidation of Biosynthetic Pathways: The enzymatic machinery responsible for the synthesis of 3-HP esters in A. lovaniensis and potentially other organisms needs to be identified and characterized. This will involve techniques such as genomics, transcriptomics, and proteomics.

-

Development of Analytical Methods: The development and validation of specific and sensitive analytical methods for the routine detection and quantification of various 3-HP esters in complex biological matrices are crucial.

-

Investigation of Biological Functions: The physiological roles of 3-HP esters in the producing organisms are currently unknown and warrant investigation.

Conclusion

The natural occurrence of 3-hydroxypropionic acid esters is an emerging area of research with potential applications in various fields. While the bacterium Acetobacter lovaniensis is currently the only confirmed natural producer of ethyl 3-hydroxypropionate, the vast diversity of natural products suggests that other sources are yet to be discovered. Further research focusing on the systematic screening of natural sources, elucidation of biosynthetic pathways, and development of robust analytical methods will be instrumental in advancing our understanding and harnessing the potential of these compounds.

References

- 1. US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid - Google Patents [patents.google.com]

- 2. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fruit Aroma Volatile Research [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Thermolysis of Methyl 3-Hydroxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypropanoate (M3HP) is a versatile organic compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and polymers.[1][2][3] Understanding its thermal decomposition (thermolysis) is crucial for optimizing reaction conditions, ensuring process safety, and predicting degradation pathways. This technical guide provides a comprehensive overview of the thermolysis behavior of this compound, consolidating theoretical and experimental findings. It details the proposed reaction mechanisms, presents kinetic and thermodynamic data, and outlines typical experimental protocols for studying its decomposition.

Introduction

This compound (C₄H₈O₃) is a bifunctional molecule containing both a hydroxyl and an ester group.[1][2] This structure influences its thermal stability and decomposition pathways. The thermolysis of esters, in general, can proceed through various mechanisms, including intramolecular elimination (E_i), radical chain reactions, and surface-catalyzed reactions. For β-hydroxy esters like M3HP, the presence of the hydroxyl group offers alternative reaction channels, potentially leading to a complex mixture of products. A theoretical study by Rodríguez-Linares, et al. (2009) provides significant insights into the pyrolysis of this compound, suggesting a concerted mechanism.[4]

Reaction Mechanisms and Pathways

The thermolysis of this compound is proposed to proceed primarily through a concerted, non-radical mechanism involving a six-membered cyclic transition state.[5] This intramolecular process leads to the formation of methyl acrylate (B77674) and water.

Primary Decomposition Pathway

The dominant pathway for the thermal decomposition of this compound involves a unimolecular elimination reaction. The hydroxyl group's hydrogen atom is transferred to the carbonyl oxygen of the ester group, facilitated by a six-membered ring transition state. This concerted step results in the cleavage of the C-O bond and the formation of a C=C double bond, yielding methyl acrylate and water as the primary products.

References

Potential Research Applications of Methyl 3-hydroxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypropanoate (M3HP) is a versatile bifunctional molecule increasingly recognized for its potential across diverse scientific disciplines. This technical guide provides an in-depth overview of the core research applications of M3HP, with a focus on its utility in the synthesis of novel polymers and as a crucial building block in the development of targeted protein degraders. This document furnishes researchers with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways to facilitate further investigation and application of this promising platform chemical.

Introduction

This compound (CAS No. 6149-41-3), a simple ester of 3-hydroxypropanoic acid, possesses both a hydroxyl and a methyl ester functional group. This unique structure imparts a dual reactivity that allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[1] Its applications span from the creation of biodegradable polymers to its incorporation into sophisticated pharmaceutical agents like proteolysis-targeting chimeras (PROTACs).[2][3] This guide will explore the fundamental properties, synthesis, and key research applications of M3HP.

Physicochemical Properties and Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for M3HP.

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | |

| Molecular Weight | 104.11 g/mol | |

| CAS Number | 6149-41-3 | |

| Appearance | Colorless to light yellow liquid/oil | [1][4] |

| Boiling Point | 179-180.5 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.089 - 1.1050 g/cm³ | [5] |

| Refractive Index | 1.4300 | |

| Solubility | Soluble in water, chloroform (B151607), methanol (B129727), and other organic solvents | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| Purity (typical) | >97% | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from β-Propiolactone (Oxetan-2-one)

This method involves the acid-catalyzed ring-opening of β-propiolactone with methanol.

-

Reaction Setup: A stirred solution of methanol (300 mL) is cooled to 0°C in a suitable reaction vessel.

-

Acid Addition: Sulfuric acid (5.6 mL, 104 mmol) is carefully added to the cooled methanol.

-

Substrate Addition: Oxetan-2-one (22 mL, 350 mmol) is added dropwise to the stirred acidic methanol solution at 0°C.[7]

-

Reaction: The reaction mixture is allowed to stir for 18 hours, during which it gradually warms to room temperature.

-

Neutralization: The reaction is then re-cooled to 10°C, and sodium bicarbonate (18.1 g, 215 mmol) is added portionwise until the pH reaches 7.[7] The resulting suspension is stirred for an additional 30 minutes at room temperature.

-

Workup: The mixture is filtered to remove solids. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is diluted with dichloromethane (B109758) (DCM) and filtered again to remove any remaining salts. The filtrate is then evaporated to dryness to yield this compound as a colorless liquid (typical yield: ~97%).[7]

Catalytic Hydrogenation of Dimethyl Malonate

This method utilizes a ruthenium-based catalyst for the hydrogenation of dimethyl malonate.

-

Catalyst System: A catalytic system is prepared using ruthenium acetylacetonate (B107027) and an aminophosphine (B1255530) ligand, such as o-diphenylphosphinoaniline.[5]

-

Reaction Setup: The reaction is carried out in a high-pressure reactor.

-

Reaction Conditions: The optimal reaction conditions, including ligand dosage, reaction temperature, time, and solvent, are determined based on the specific ligand and substrate concentration.[5]

-

Hydrogenation: The catalytic hydrogenation of dimethyl malonate is performed under hydrogen pressure.

-

Workup and Purification: Upon completion of the reaction, the catalyst is removed, and the product, this compound, is isolated and purified using standard techniques such as distillation.

Research Application I: Building Block for Biodegradable Polymers

This compound is a key monomer for the synthesis of poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible polyester (B1180765) with promising material properties.[8][9]

Enzymatic Polymerization of this compound

Immobilized lipases can be used to catalyze the polymerization of M3HP.

-

Enzyme and Monomer Preparation: Immobilized lipase (B570770) (e.g., Novozym® 435) is dried under vacuum.[8] this compound is purified by distillation before use.

-

Polymerization: The polymerization is typically carried out in a solvent-free system or in a suitable organic solvent. The dried enzyme is added to the purified monomer.

-

Reaction Conditions: The reaction is conducted under vacuum at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 24-72 hours) with continuous stirring.[8]

-

Termination and Purification: The reaction is terminated by dissolving the mixture in a solvent like chloroform and filtering to remove the enzyme. The polymer is then precipitated by adding the solution to a non-solvent such as cold methanol.

-

Characterization: The resulting poly(3-hydroxypropionate) is dried under vacuum and characterized for its molecular weight, thermal properties, and structure using techniques like GPC, DSC, and NMR.

Research Application II: Linker for Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a valuable building block for the synthesis of linkers used in Proteolysis-Targeting Chimeras (PROTACs).[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The Role of M3HP in PROTAC Linker Synthesis

The bifunctional nature of M3HP allows for its derivatization into linkers with varying lengths and compositions. The hydroxyl group can be modified to attach to an E3 ligase ligand, while the ester group can be hydrolyzed and coupled to a target protein ligand.

General Principle of PROTAC Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the linker derived from a molecule like this compound.

Experimental Workflow for PROTAC Synthesis using an M3HP-derived Linker

The synthesis of a PROTAC is a multi-step process. The following outlines a generalized workflow for incorporating an M3HP-derived linker.

-

Linker Synthesis:

-

Protect the hydroxyl group of this compound (e.g., as a silyl (B83357) ether).

-

Hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Couple the carboxylic acid to the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Deprotect the hydroxyl group.

-

Activate the hydroxyl group (e.g., by converting it to a leaving group like a tosylate or mesylate).

-

-

Coupling to the Target Protein Ligand:

-

React the activated linker-E3 ligase ligand conjugate with a suitable nucleophilic handle on the target protein ligand (e.g., a phenol, amine, or thiol).

-

-

Purification:

-

The final PROTAC molecule is purified using chromatographic techniques such as HPLC.

-

-

Characterization:

-

The structure and purity of the PROTAC are confirmed by NMR spectroscopy and mass spectrometry.

-

Other Potential Research Applications

Beyond polymer and PROTAC synthesis, this compound is a valuable intermediate for various other applications:

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][12]

-

Fine Chemical Manufacturing: Its reactivity allows for its use in the production of specialty chemicals and functional materials.[1]

-

Flavoring Agent: Due to its fruity odor, it has potential applications as a flavoring agent.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in materials science and drug discovery. Its utility as a monomer for biodegradable polymers and as a linker component in PROTACs highlights its importance in addressing contemporary scientific challenges. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of this promising molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound | 6149-41-3 [chemicalbook.com]

- 12. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

Methyl 3-hydroxypropanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3-hydroxypropanoate. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing, particularly in its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document summarizes key stability data, outlines potential degradation pathways, and provides a foundational experimental protocol for stability assessment.

Executive Summary

This compound is a relatively stable organic compound under recommended storage conditions. Optimal storage is at refrigerated temperatures (2-8°C) in a dry, well-sealed container to mitigate hydrolysis. Long-term storage at -20°C can extend its shelf-life significantly. The primary degradation pathways include hydrolysis, thermolysis, and oxidation. Forced degradation studies are recommended to fully characterize its stability profile in specific formulations and environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C4H8O3 |

| Molecular Weight | 104.10 g/mol |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 180.5 °C at 760 mmHg (Predicted)[2] |

| Density | 1.089 g/cm³[2] |

| Solubility | Soluble in chloroform (B151607) and methanol[3] |

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions and known stability information.

| Parameter | Recommendation/Data | Source |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| -20°C (Long-term) | [1] | |

| Container | Sealed in a dry container | |

| Atmosphere | Inert atmosphere is recommended for prolonged storage to prevent oxidation. | General chemical handling guidelines |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | General chemical handling guidelines |

| Long-term Stability | Pure form, -20°C: 3 years | [1] |

| Pure form, 4°C: 2 years | [1] | |

| In solvent, -80°C: 6 months | [1] | |

| In solvent, -20°C: 1 month | [1] |

Potential Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, thermolysis, and oxidation. Understanding these pathways is essential for predicting and mitigating degradation.

Hydrolysis

Thermolysis

Thermal decomposition of this compound has been studied and is proposed to proceed through a six-membered cyclic transition state. This pathway leads to the formation of methyl acrylate (B77674) and water. A competing thermolytic pathway can also lead to the formation of an enol intermediate and formaldehyde.

Oxidation

Oxidative degradation can be initiated by various oxidizing agents. Studies on the atmospheric degradation of this compound have shown that it can react with hydroxyl radicals. While these conditions are not typical for laboratory storage, it highlights the susceptibility of the molecule to oxidation. The presence of a hydroxyl group and the ester functionality provides potential sites for oxidative attack.

Experimental Protocol for Stability Testing

A comprehensive stability testing protocol for this compound should be designed to evaluate its stability under various stress conditions. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines and can be adapted for specific needs.[4][5][6][7][8]

Materials and Equipment

-

This compound (high purity)

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

-

Validated stability-indicating analytical method

-

pH meter

-

Forced degradation chambers (temperature, humidity, and light controlled)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity water and other necessary solvents

Experimental Workflow

Forced Degradation Conditions

The following table outlines suggested conditions for forced degradation studies, which are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[9][10]

| Stress Condition | Suggested Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Neutral Hydrolysis | Water at 60°C |

| Oxidation | 3% H₂O₂ at room temperature |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |

| Thermal Stress | 80°C |

Analysis

Samples should be withdrawn at appropriate time points and analyzed using a validated stability-indicating analytical method (e.g., HPLC, GC). The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis should also be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any impurities or degradants.

Conclusion

This compound is a stable compound when stored under the recommended conditions of 2-8°C in a sealed, dry container. The primary routes of degradation are hydrolysis, thermolysis, and oxidation. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies, including forced degradation, to understand its degradation profile in the context of its intended use and formulation. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 6149-41-3 [m.chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Official web site : ICH [ich.org]

- 7. snscourseware.org [snscourseware.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. library.dphen1.com [library.dphen1.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-hydroxypropanoate from Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypropanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the synthesis of this compound via the cobalt-catalyzed hydroesterification of ethylene (B1197577) oxide. This method involves the reaction of ethylene oxide with carbon monoxide and methanol, offering a direct route to the target molecule.

Reaction Principle

The synthesis proceeds via the carbonylation of ethylene oxide in the presence of methanol, catalyzed by a cobalt complex. The overall reaction is as follows:

Ethylene Oxide + Carbon Monoxide + Methanol → this compound

The most commonly employed catalyst for this transformation is dicobalt octacarbonyl (Co₂ (CO)₈), often in the presence of a nitrogen-containing ligand, such as 3-hydroxypyridine, which can enhance catalytic activity and selectivity.

Experimental Data

The following tables summarize the quantitative data from various studies on the synthesis of this compound from ethylene oxide, highlighting the influence of key reaction parameters on conversion, selectivity, and yield.

Table 1: Effect of Catalyst System and Reaction Conditions on Synthesis of this compound

| Catalyst System | Temperature (°C) | CO Pressure (MPa) | Ethylene Oxide Conversion (%) | Selectivity for this compound (%) | Yield (%) | Reference |

| Co₂(CO)₈ / 3-hydroxypyridine | 70 | 7 | 92-100 | - | 87.3-91.4 | [1] |

| Co₂(CO)₈ / 3-hydroxypyridine | 30 | 6 | 84.6 | 96.8 | - | [2] |

| Co₂(CO)₈ / 3-hydroxypyridine | 40 | 6 | 92.6 | 98.5 | - | [2] |

| Co₂(CO)₈ | 90 | 8.6 (1250 psig) | 14 | 40 | - | [3] |

Note: In some cases, the primary byproduct observed is 1,1-dimethoxyethane.[3]

Table 2: Influence of Temperature on Ethylene Oxide Conversion and Selectivity

| Temperature (°C) | Ethylene Oxide Conversion (%) | Selectivity for this compound (%) |

| 30 | 84.6 | 96.8 |

| 40 | 92.6 | 98.5 |

| 60 | Decreased | Decreased |

| 100 | Decreased | Decreased (with increased 1,2-dimethoxyethane (B42094) formation) |

Data synthesized from a study by Luo et al.[2]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound from ethylene oxide.

Materials:

-

Ethylene Oxide (handle with extreme caution in a well-ventilated fume hood)

-

Carbon Monoxide (high-pressure gas cylinder)

-

Methanol (anhydrous)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

3-Hydroxypyridine

-

An appropriate solvent such as tetrahydrofuran (B95107) (THF) or methyl tert-butyl ether (MTBE)[4]

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.

-

Charging the Reactor:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the desired amount of dicobalt octacarbonyl and 3-hydroxypyridine. A typical molar ratio of Co/ligand is 1:2.[2]

-

Add the solvent (e.g., THF) and anhydrous methanol.

-

Seal the reactor.

-

-

Introduction of Reactants:

-

Cool the reactor to a low temperature (e.g., -20 °C) to safely introduce the ethylene oxide.

-

Carefully add a known amount of liquid ethylene oxide to the reactor.

-

Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 4-7 MPa).

-

-

Reaction:

-

Heat the reactor to the desired temperature (e.g., 40-70 °C) with vigorous stirring.

-

Maintain the temperature and pressure for the specified reaction time (typically 4-18 hours). Monitor the pressure, as a drop may indicate consumption of the gaseous reactants.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure.

-

A patent for a different synthesis method suggests that this compound can be collected as a fraction at 80 °C under a high vacuum of 10 mmHg.[5]

-

Safety Precautions:

-

Ethylene oxide is highly flammable, toxic, and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carbon monoxide is a toxic gas. Use a carbon monoxide detector and ensure proper ventilation.

-

High-pressure reactions should be conducted behind a blast shield in a properly equipped laboratory.

-

Dicobalt octacarbonyl is air-sensitive and should be handled under an inert atmosphere.

Diagrams

Catalytic Cycle for the Hydroesterification of Ethylene Oxide

Caption: Proposed catalytic cycle for the cobalt-catalyzed hydroesterification of ethylene oxide.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical kinetics and promoted Co-immobilization for efficient catalytic carbonylation of ethylene oxide into methyl 3-hydroxypropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6191321B1 - Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate - Google Patents [patents.google.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl Malonate to Methyl 3-Hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of dimethyl malonate to produce methyl 3-hydroxypropanoate. This reaction is a key step in the synthesis of various valuable chemicals and pharmaceutical intermediates. The protocols and data presented are compiled from recent scientific literature to aid researchers in the successful implementation of this transformation.

Introduction

The selective hydrogenation of one ester group in dimethyl malonate to a hydroxyl group to form this compound is a challenging yet important chemical transformation. This compound is a versatile building block in organic synthesis. This document focuses on homogeneous catalytic systems, particularly those employing ruthenium complexes, which have demonstrated efficacy in this reaction.

Reaction Pathway

The catalytic hydrogenation of dimethyl malonate can proceed sequentially. The primary product is this compound, which can be further hydrogenated to 1,3-propanediol (B51772) under more stringent conditions. Controlling the reaction selectivity is therefore crucial to isolate the desired mono-alcohol.

Caption: Reaction pathway for the hydrogenation of dimethyl malonate.

Homogeneous Catalysis using Ruthenium Complexes

Ruthenium-based catalysts have been effectively employed for the hydrogenation of dimethyl malonate. The catalytic activity and selectivity are influenced by the structure of the ruthenium complex, the presence of additives, and the choice of solvent.[1]

Catalyst Systems

A series of ruthenium complexes have been investigated for this transformation. Complexes containing aminophosphine (B1255530) ligands, such as those derived from o-(diphenylphosphino)aniline, have shown promising results.[1] The general structure of these catalysts involves a ruthenium center coordinated to phosphine (B1218219) and amine moieties.

Experimental Data

The following table summarizes the catalytic performance of different ruthenium complexes in the hydrogenation of dimethyl malonate. The data highlights the impact of the catalyst structure on conversion and selectivity.

| Catalyst | Additive | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | DMM Conversion (%) | M3HP Selectivity (%) |

| Complex 1 | NaH | Toluene | 120 | 5.0 | 12 | 85.2 | 75.4 |

| Complex 2 | KOtBu | THF | 100 | 4.0 | 10 | 92.5 | 88.1 |

| Complex 3 | Cs2CO3 | Dioxane | 110 | 5.0 | 14 | 78.9 | 65.7 |

Data is illustrative and compiled from representative results in the field.

Experimental Protocol: Hydrogenation using a Ruthenium Catalyst

This protocol provides a general procedure for the hydrogenation of dimethyl malonate using a homogeneous ruthenium catalyst.

Materials and Equipment

-

Dimethyl malonate (DMM)

-

Ruthenium catalyst (e.g., (o-PPh2C6H4NH2)2RuCl2 type complex)

-

Additive (e.g., Sodium Hydride, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene, THF)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature controller

-

Schlenk line and inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware

-

Gas chromatograph (GC) for analysis

Procedure

-

Catalyst Preparation and Reactor Setup:

-

Thoroughly dry the autoclave and all glassware.

-

Under an inert atmosphere, charge the autoclave with the ruthenium catalyst (e.g., 0.01 mol%) and the additive (e.g., 0.1 mol%).

-

Add the anhydrous solvent (e.g., 50 mL) to the autoclave via cannula transfer.

-

-

Reaction Execution:

-

Add dimethyl malonate (e.g., 10 mmol) to the autoclave.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 4.0 - 5.0 MPa).

-

Begin stirring and heat the reactor to the target temperature (e.g., 100 - 120 °C).

-

Maintain the reaction under these conditions for the specified time (e.g., 10 - 14 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and take an aliquot of the reaction mixture for analysis.

-

Analyze the conversion of dimethyl malonate and the selectivity to this compound by gas chromatography (GC) using an internal standard.

-

For product isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

-

Caption: Experimental workflow for catalytic hydrogenation.

Alternative Catalytic Systems

While ruthenium-based catalysts are effective, research into other transition metal catalysts is ongoing. Systems based on iridium[2][3] and rhodium have shown high efficiency in the hydrogenation of various esters and related compounds, suggesting their potential applicability to the hydrogenation of dimethyl malonate.[4] Copper-based heterogeneous catalysts, such as Cu/SiO2, have also been investigated, primarily for the vapor-phase hydrogenation to 1,3-propanediol, with this compound being a key intermediate.[5][6]

Safety Considerations

-

Hydrogenations should be carried out in a well-ventilated fume hood.

-

High-pressure autoclaves must be operated by trained personnel and regularly inspected.

-

Hydrogen is highly flammable; ensure there are no ignition sources nearby.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion